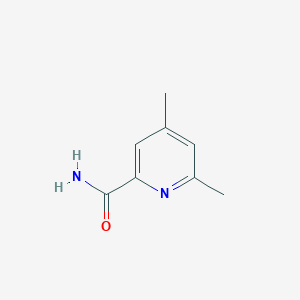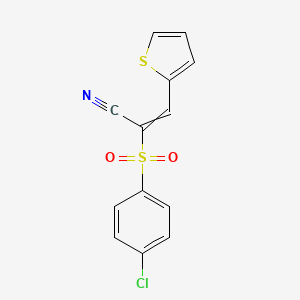
methyl (2S,3S)-3-phenyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic synthesis and pharmaceutical research. This compound features a three-membered oxirane ring, a phenyl group, and a carboxylate ester, making it a versatile intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S,3S)-3-phenyloxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include a titanium isopropoxide catalyst, diethyl tartrate as a chiral ligand, and tert-butyl hydroperoxide as the oxidant.
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of biocatalysts for enantioselective synthesis is gaining traction due to its environmental benefits and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (2S,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide to an alcohol or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common reagents include sodium azide, lithium aluminum hydride, and various amines. Reaction conditions typically involve mild temperatures and solvents like tetrahydrofuran or dichloromethane.
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide are used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Major Products:
Nucleophilic Ring Opening: β-substituted alcohols or amines.
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,3S)-3-phenyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: It is a precursor in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science
Wirkmechanismus
The mechanism of action of methyl (2S,3S)-3-phenyloxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations to introduce functional groups at specific positions. The compound’s chiral nature also allows for enantioselective reactions, making it valuable in asymmetric synthesis .
Vergleich Mit ähnlichen Verbindungen
Methyl (2R,3R)-3-phenyloxirane-2-carboxylate: The enantiomer of the compound, differing in the stereochemistry of the oxirane ring.
Methyl (2S,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate: A similar compound with a methoxy-substituted phenyl group.
Methyl (2S,3S)-3-(4-chlorophenyl)oxirane-2-carboxylate: A similar compound with a chloro-substituted phenyl group.
Uniqueness: Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Its use as a chiral building block in asymmetric synthesis distinguishes it from other epoxide compounds .
Eigenschaften
CAS-Nummer |
40956-18-1 |
|---|---|
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
methyl (2S,3S)-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
HAFFKTJSQPQAPC-IUCAKERBSA-N |
SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Isomerische SMILES |
COC(=O)[C@@H]1[C@@H](O1)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Key on ui other cas no. |
115794-68-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,6-bis(hydroxymethyl)oxane-3,5-diol](/img/structure/B1633633.png)




![3-Phenyl-1-[(3R)-3-[(2R)-piperidin-2-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B1633650.png)
